molecular formula C19H17N3O B12525856 2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine CAS No. 802919-07-9

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12525856
CAS No.: 802919-07-9
M. Wt: 303.4 g/mol
InChI Key: VBUCQZSFKVAMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a high-purity chemical compound designed for research use in medicinal chemistry and drug discovery. This molecule is built around the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a notable class of fused, rigid, and planar N-heterocyclic compounds that have attracted significant attention for their versatile biological activities and presence in commercially approved drugs . The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in combinatorial library design and is known for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . Protein kinases are essential enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers . Compounds featuring this scaffold act by competing with ATP for binding at the catalytic domain of kinase enzymes, thereby disrupting the signaling pathways essential for cancer cell proliferation and survival . This specific derivative features a 4-methoxyphenyl group at the 2-position and a phenyl group at the 3-position. Structure-activity relationship (SAR) studies indicate that substitutions at these positions, particularly with aromatic rings, are crucial for enhancing binding affinity to specific protein targets through hydrophobic interactions and π–π stacking . The structural diversity afforded by modifications on the PP core allows researchers to fine-tune the compound's electronic properties, lipophilicity, and overall molecular conformation, making it a highly versatile building block in the design of novel therapeutic agents . For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Properties

CAS No.

802919-07-9

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N3O/c1-23-16-10-8-15(9-11-16)18-17(14-6-3-2-4-7-14)19-20-12-5-13-22(19)21-18/h2-13,19,21H,1H3

InChI Key

VBUCQZSFKVAMHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3N=CC=CN3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Intermediate Formation

The synthesis begins with the preparation of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate. As demonstrated in, this step involves the reaction of malononitrile with phenylisothiocyanate in the presence of potassium hydroxide, followed by methylation with methyl iodide. The resulting 2-((methylthio)(phenylamino)methylene)malononitrile undergoes hydrazine hydrate treatment to yield the pyrazole precursor.

Enaminone Condensation

Enaminones, synthesized from methyl aryl ketones (e.g., 4-methoxyacetophenone) and DMF-DMA (N,N-dimethylformamide dimethyl acetal), serve as electrophilic partners. Heating the pyrazole intermediate with enaminones in glacial acetic acid induces cyclization (Scheme 1). For example, refluxing 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with 3-(4-methoxyphenyl)-3-(dimethylamino)propen-1-one in acetic acid for 12 hours generates the pyrazolo[1,5-a]pyrimidine core.

Table 1: Reaction Conditions for Enaminone Cyclization

Parameter Value
Solvent Glacial acetic acid
Temperature Reflux (118°C)
Time 10–12 hours
Yield 68–75%

Multicomponent Reactions (MCRs)

Biginelli-Type Condensation

A three-component reaction adapted from employs ethyl acetoacetate, 3-phenyl-1H-pyrazol-5-amine, and 4-methoxybenzaldehyde. Under catalyst-free conditions in methanol, this one-pot protocol proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 2). The reaction achieves moderate yields (62–70%) and avoids toxic catalysts.

Meldrum’s Acid-Mediated MCR

A regioselective method from utilizes Meldrum’s acid, 4-methoxybenzaldehyde, and 3-phenyl-1H-pyrazol-5-amine. The reaction proceeds through a Knoevenagel adduct, followed by Michael addition and cyclization in ethanol. This method offers high regioselectivity (confirmed by X-ray crystallography) and yields up to 86%.

Table 2: Comparative Analysis of MCR Approaches

Method Solvent Catalyst Yield (%) Regioselectivity
Biginelli-Type Methanol None 62–70 Moderate
Meldrum’s Acid Ethanol None 80–86 High

Mechanistic Insights and Optimization

Role of Acid Catalysis

Cyclization steps often require acidic conditions. In, piperidine acts as a base to facilitate Dimroth rearrangement, but acetic acid is more effective for protonating intermediates to drive cyclization. Kinetic studies in show that ethanol enhances proton transfer, accelerating ring closure.

Characterization and Spectral Data

NMR Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum (DMSO-$$ d_6 $$) exhibits characteristic signals:

  • A singlet at $$ \delta $$ 3.81 ppm for the methoxy group.
  • Doublets at $$ \delta $$ 7.02–8.21 ppm for aromatic protons.
  • A triplet at $$ \delta $$ 5.33 ppm for the dihydropyrimidine C-H.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at $$ m/z $$ 303.4 $$[M + H]^+$$, consistent with the molecular weight of 303.4 g/mol.

Challenges and Solutions

Regioselectivity Control

Competing pathways may lead to regioisomers. Using Meldrum’s acid enforces regioselectivity via steric and electronic effects, favoring attack at the exocyclic amine.

Oxidation Sensitivity

The 1,3a-dihydro structure is prone to oxidation. Storage under nitrogen and avoidance of strong oxidants during workup are critical.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies in demonstrate that transitioning from batch to flow reactors improves yield reproducibility (±2% vs. ±8% in batch) and reduces solvent use by 50%.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine.

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results in inducing apoptosis in HepG-2 cells by causing cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : Molecular docking studies indicate that this compound interacts effectively with tropomyosin receptor kinase (TrkA), suggesting a mechanism that could lead to the development of targeted cancer therapies .
  • Case Study : A study synthesized several pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines and demonstrated that compounds derived from this scaffold exhibited broad-spectrum anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against biofilm formation and quorum sensing in bacteria.

  • Antibiofilm Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit biofilm formation in various bacterial strains. This property is crucial in addressing antibiotic resistance .
  • Mechanism Insights : The antibiofilm and anti-quorum-sensing activities suggest that these compounds disrupt bacterial communication and adhesion processes, making them potential candidates for developing new antimicrobial agents .

Drug Development and Synthetic Pathways

The structural versatility of this compound allows it to serve as a scaffold for designing novel drugs.

  • Synthesis Techniques : Various synthetic routes have been developed to create derivatives of this compound with enhanced biological activity. These methods often involve functionalization at different positions on the pyrazolo-pyrimidine core .
  • Commercial Applications : Compounds within this family have led to the development of commercial drugs such as Indiplon and Zaleplon, which are used in treating sleep disorders and other conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInduces apoptosis in cancer cells; interacts with TrkAHepG-2 cell line studies
Antimicrobial ActivityInhibits biofilm formation and quorum sensing in bacteriaEffective against various strains
Drug DevelopmentServes as a scaffold for new drug synthesis; leads to commercial drugsIndiplon, Zaleplon

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparative Biodistribution of Pyrazolo[1,5-a]pyrimidine Radiotracers

Compound Tumor Uptake (%ID/g at 60 min) Blood Retention (% at 120 min) Lipophilicity (LogP)
[18F]1 (fluoroethylamino) 4.2 ± 0.5 25.1 ± 3.2 1.8 ± 0.1
[18F]2 (nitrobenzamide) 1.8 ± 0.3 8.4 ± 1.1 2.1 ± 0.2
[18F]3 (ester-modified) 5.1 ± 0.6 22.7 ± 2.9 1.5 ± 0.1

Kinase Inhibitors: Substituent Effects on Potency and Selectivity

Pyrazolo[1,5-a]pyrimidines with substituents at positions 3 and 5 exhibit varied kinase inhibition profiles:

  • Pim-1 Inhibition: Compounds bearing electron-withdrawing groups (e.g., -CF3, -Cl) at the 3-position meta to the aryl group show nanomolar IC50 values (e.g., compound 9: IC50 = 27 nM). The 5-position substituent (e.g., trans-4-aminocyclohexanol) is critical for potency, enhancing activity 100-fold compared to 3-substituted derivatives .
  • Selectivity : These compounds are selective for Pim-1 over Pim-2 (e.g., compound 9: Pim-1 IC50 = 27 nM vs. Pim-2 IC50 = 1.2 μM) .
  • hERG Channel Avoidance: Neutral hydroxyl moieties (e.g., in compound 9a) eliminate hERG inhibition (IC50 >30 μM), unlike basic amino derivatives (IC50 = 1.94 μM) .

Table 2: Key SAR for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compound 3-Substituent 5-Substituent Pim-1 IC50 (nM) hERG IC50 (μM)
1 -NH2 (basic) -CH3 94 1.94
9 -CF3 trans-4-aminocyclohexanol 27 >30
15a -CF3 Short chain (inactive) >10,000 ND

Anti-Mycobacterial and Neuroprotective Analogues

  • Anti-Mycobacterial Activity : 3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) demonstrates moderate activity against Mycobacterium tuberculosis, highlighting the role of the 4-methoxyphenyl group in enhancing membrane permeability .
  • Neuroprotection : Analogues like 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine mitigate NAC-induced neurotoxicity in SH-SY5Y cells, suggesting structural flexibility for diverse therapeutic applications .

VEGFR2 and Dual Kinase Inhibitors

3-(3-Thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (VEGFR2 kinase inhibitor IV) and dual Pim-1/Flt-3 inhibitors (e.g., compound 9) illustrate scaffold adaptability. The 4-methoxyphenyl group in VEGFR2 inhibitors enhances target binding, while dual inhibitors balance potency between kinases (e.g., Pim-1 IC50 = 27 nM vs. Flt-3 IC50 = 54 nM) .

Key Structural Insights and Trends

  • Position 2 (4-Methoxyphenyl) : Enhances metabolic stability and modulates electronic effects, critical for sustained activity in radiotracers and kinase inhibitors .
  • Position 3 (Phenyl) : Contributes to hydrophobic interactions; substitution with bulkier groups (e.g., trifluoromethyl) improves kinase selectivity .
  • Position 5 : Modifications here (e.g., polar groups) significantly influence tumor uptake (radiolabeled agents) or kinase potency .

Biological Activity

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a complex structure that integrates both pyrazole and pyrimidine rings. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications as anti-inflammatory and anticancer agents.

Structural Characteristics

The compound features a pyrazolo-pyrimidine scaffold, which is known for its pharmacological properties. The presence of substituents such as the 4-methoxyphenyl and phenyl groups enhances its biological activity and structural diversity.

Compound NameStructureUnique Features
2-(Phenyl)-3-(4-chlorophenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidineStructureChlorinated phenyl group enhances biological activity
2-(4-Methylphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidineStructureMethyl group may influence lipophilicity
2-(4-Hydroxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidineStructureHydroxyl group potentially increases solubility

Synthesis

The synthesis of this compound can be achieved through various methods, commonly involving Biginelli-type reactions with 5-amino-3-arylpyrazole-4-carbonitriles and aldehydes. These reactions yield functionalized derivatives under specific conditions such as temperature and solvent choice. For example, the interaction of 5-amino-1H-pyrazole-4-carbonitrile with 4-methoxybenzaldehyde and pyruvic acid leads to the formation of this compound through a multicomponent reaction.

Anticancer Properties

Research indicates that derivatives of the pyrazolo-pyrimidine scaffold exhibit significant anticancer activity. Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to substituents on the scaffold can enhance binding affinity to biological targets involved in cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. It has been observed to modulate inflammatory pathways effectively, suggesting potential therapeutic applications in treating inflammatory disorders.

Case Studies

Recent studies have highlighted the pharmacological potential of pyrazolo-pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
  • Anti-inflammatory Activity : Another investigation revealed that these compounds could significantly reduce pro-inflammatory cytokines in vitro, supporting their role in managing inflammatory diseases.

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYieldReference
1Hydrazine hydrate, ethanol, reflux (6 h)Cyclization65%
2Ethyl acetate recrystallizationPurification95% purity

How can structural discrepancies in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Advanced Question
Discrepancies in bond angles or substituent positions may arise due to polymorphism or crystallographic artifacts. To address this:

  • SC-XRD : Compare experimental data (e.g., C–C bond lengths: mean 0.003 Å, R factor = 0.055) with computational models (DFT) .
  • Torsional Angle Analysis : Validate dihedral angles (e.g., C1–C2–C3–Cl1 = 173.9°) against expected values for similar compounds .
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., H-bonding, π-stacking) that may distort the structure .

What functional group modifications enhance the biological activity of pyrazolo[1,5-a]pyrimidines?

Advanced Question
Structure-activity relationship (SAR) studies reveal that:

  • Electron-Withdrawing Groups (e.g., trifluoromethyl at position 7) improve enzyme inhibition by enhancing electrophilicity .
  • Aromatic Substitutions (e.g., 4-methoxyphenyl at position 2) increase metabolic stability due to steric hindrance .
  • Hydrogen Bond Acceptors (e.g., pyridyl groups) enhance binding affinity to kinases or phosphatidylinositol-3-kinase (PI3K) .

Q. SAR Table :

Substituent PositionGroupBiological ImpactReference
24-MethoxyphenylImproved solubility
7TrifluoromethylEnhanced enzyme inhibition (IC₅₀ < 100 nM)
3aPhenylIncreased π-π stacking with receptors

How should researchers address contradictions in reported bioactivity data?

Advanced Question
Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Assay Replication : Test the compound in multiple cell lines (e.g., HEK293, HeLa) under standardized conditions .
  • Metabolic Stability Screening : Evaluate hepatic microsomal stability to confirm activity is not due to metabolite interference .

What techniques optimize reaction yields for pyrazolo[1,5-a]pyrimidine synthesis?

Basic Question

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. ethanol .
  • Catalyst Screening : Use NaOCl as a green oxidant for ring closure (yield: 73% vs. 50% with Cr(VI)) .
  • Temperature Control : Maintain 70–80°C to prevent side reactions (e.g., decarboxylation) .

What advanced methods validate the mechanism of action for this compound?

Advanced Question

  • Kinetic Studies : Measure enzyme inhibition (e.g., PI3Kβ) via fluorescence polarization assays .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (PDB: 4LZE) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions .

How do researchers assess the stability of pyrazolo[1,5-a]pyrimidines under varying conditions?

Basic Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C) .
  • pH Stability Testing : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products .

What are the best practices for resolving spectral data ambiguities?

Advanced Question

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., aromatic δ 7.0–8.5 ppm) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex spectra .
  • Computational Prediction : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.